![molecular formula C24H29N3O2S B2838832 3-(3,4-Dimethylphenyl)sulfonyl-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline CAS No. 867040-38-8](/img/structure/B2838832.png)
3-(3,4-Dimethylphenyl)sulfonyl-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline
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Description
Scientific Research Applications
Efficient Synthesis Techniques
A study by Murugesan et al. (2017) demonstrates the efficient synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives using a titanium nanomaterial-based sulfonic acid catalyst, showcasing a green and cost-effective method for the production of quinoline derivatives with potential large-scale application benefits. This approach highlights the significance of advanced catalysts in the synthesis of complex organic compounds, including quinoline derivatives, which are relevant for various scientific applications (Murugesan, Gengan, & Lin, 2017).
Biological Activities and Applications
Research on quinoline derivatives often explores their biological activities. For instance, Deady et al. (2003) investigated the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing potent cytotoxic effects against various cancer cell lines. This suggests potential applications of quinoline derivatives in developing anticancer agents, highlighting the importance of structural modifications to enhance biological activity (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Photophysical and Photoelectric Applications
In another study focusing on photophysical properties, Bodke et al. (2013) synthesized novel quinoline derivatives exhibiting significant fluorescent properties in various solvents. This research points to potential applications of quinoline derivatives as fluorescent probes in biochemical and medical research, where their light-emitting properties can be utilized for imaging and diagnostic purposes (Bodke, Shankerrao, & Harishkumar, 2013).
Antimicrobial Agents
The synthesis and evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives for antimicrobial applications underscore the versatility of quinoline compounds in addressing resistance issues in microbial infections. The study indicates that specific structural modifications can lead to compounds with high activity against Gram-positive bacteria, suggesting a pathway for developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-5-19-7-9-22-21(15-19)24(27-12-10-26(4)11-13-27)23(16-25-22)30(28,29)20-8-6-17(2)18(3)14-20/h6-9,14-16H,5,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOARCGMGKRSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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